Stachartin A

Descripción general

Descripción

Stachartin A is a phenylspirodrimane-type compound isolated from the fungus Stachybotrys chartarum. This compound is part of a larger family of secondary metabolites produced by the fungus, which are known for their unique structural features and diverse biological activities .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Stachartin A involves several steps, starting from basic organic compounds. The process typically includes the formation of the spirodrimane skeleton, followed by the introduction of phenyl groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound. Detailed synthetic routes are often proprietary and may vary depending on the desired yield and purity.

Industrial Production Methods: Industrial production of this compound is generally achieved through fermentation processes using Stachybotrys chartarum cultures. The fungus is grown under controlled conditions to maximize the production of this compound. The compound is then extracted and purified using techniques such as chromatography and crystallization.

Análisis De Reacciones Químicas

Types of Reactions: Stachartin A undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of different derivatives.

Substitution: this compound can participate in substitution reactions where functional groups are replaced by others, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of this compound.

Aplicaciones Científicas De Investigación

Stachartin A has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound for studying spirodrimane-type structures and their reactivity.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Mecanismo De Acción

The mechanism of action of Stachartin A involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to cellular receptors and enzymes, thereby modulating various biochemical processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inhibition of certain enzymes.

Comparación Con Compuestos Similares

Stachartin A is part of a family of phenylspirodrimane-type compounds, which include:

- Stachartin B

- Stachartin G

- Phenylspirodrimanes

Comparison:

- Stachartin B: Similar in structure but differs in the functional groups attached to the spirodrimane skeleton.

- Stachartin G: Contains a methoxy group at a specific position, unlike this compound which has a methylene group .

- Phenylspirodrimanes: Share the core spirodrimane structure but vary in the phenyl group substitutions and other functional groups.

This compound stands out due to its unique combination of functional groups, which contribute to its distinct biological activities and chemical reactivity.

Actividad Biológica

Stachartin A is a compound derived from the plant Stachys species, known for its diverse biological activities. This article focuses on the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by various research findings and data.

Overview of this compound

This compound is classified as a methoxyfuranocoumarin, a type of natural product that has garnered attention due to its potential health benefits. Methoxyfuranocoumarins are known for their roles in traditional medicine and have been studied for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. Research has demonstrated its effectiveness in inhibiting the growth of bacteria and fungi.

- Antibacterial Activity : In vitro studies indicate that this compound has a broad spectrum of antibacterial activity. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics.

- Antifungal Activity : The compound has also demonstrated antifungal effects, particularly against common fungal pathogens such as Candida species.

| Pathogen Type | Activity Observed | Reference |

|---|---|---|

| Gram-positive bacteria | Inhibition observed | |

| Gram-negative bacteria | Moderate inhibition | |

| Fungal pathogens | Effective against Candida spp. |

2. Anti-Inflammatory Activity

This compound has been shown to modulate inflammatory responses. It inhibits the production of pro-inflammatory cytokines and reduces inflammation in various models.

- Mechanism : The anti-inflammatory effects are attributed to the inhibition of nuclear factor kappa B (NF-κB) signaling pathways, which play a crucial role in the inflammatory response.

3. Anticancer Activity

The compound exhibits cytotoxic effects on cancer cells through several mechanisms:

- Pro-apoptotic Effects : this compound induces apoptosis in cancer cells by activating caspases and altering the expression of Bcl-2 family proteins.

- Cell Cycle Arrest : It has been observed to cause cell cycle arrest in the G2/M phase, thereby inhibiting cancer cell proliferation.

| Cancer Type | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| Neuroblastoma | 15 | Apoptosis induction |

| Colon cancer | 20 | Cell cycle arrest |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Neuroblastoma Treatment : In a study involving neuroblastoma cell lines, treatment with this compound resulted in significant reductions in cell viability and increased apoptosis markers.

- Inflammatory Disease Models : Animal models treated with this compound showed reduced inflammation and improved clinical scores in conditions such as arthritis.

Propiedades

IUPAC Name |

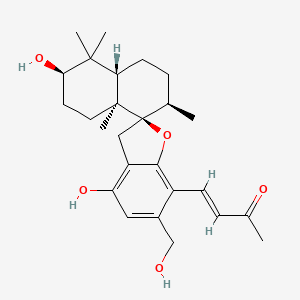

(E)-4-[(3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-6'-(hydroxymethyl)-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-7'-yl]but-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36O5/c1-15-6-9-21-24(3,4)22(30)10-11-25(21,5)26(15)13-19-20(29)12-17(14-27)18(23(19)31-26)8-7-16(2)28/h7-8,12,15,21-22,27,29-30H,6,9-11,13-14H2,1-5H3/b8-7+/t15-,21+,22-,25+,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHSVMLKIVYFFBS-DTCCPBINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C(CCC2(C13CC4=C(C=C(C(=C4O3)C=CC(=O)C)CO)O)C)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@H]2[C@@]([C@@]13CC4=C(C=C(C(=C4O3)/C=C/C(=O)C)CO)O)(CC[C@H](C2(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.